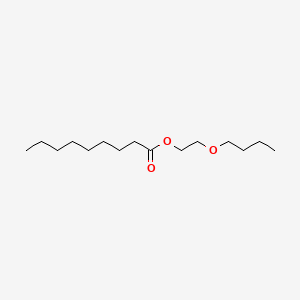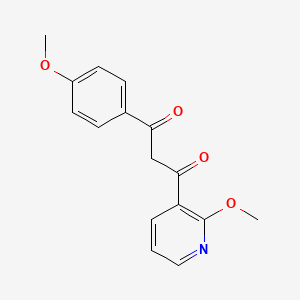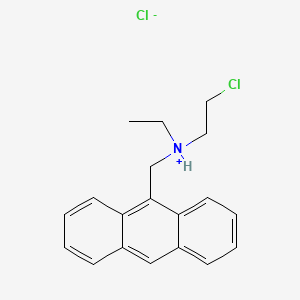
9-((2-Chloroethyl)ethylaminomethyl)anthracene hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-((2-Chloroethyl)ethylaminomethyl)anthracene hydrochloride is a chemical compound that belongs to the class of anthracene derivatives. Anthracene is an aromatic hydrocarbon consisting of three fused benzene rings, and its derivatives are known for their interesting photophysical, photochemical, and biological properties . This particular compound is used in various scientific research applications due to its unique chemical structure and properties.
Métodos De Preparación
The synthesis of 9-((2-Chloroethyl)ethylaminomethyl)anthracene hydrochloride involves several steps. One common method includes the reaction of anthracene with formaldehyde and 2-chloroethylamine under acidic conditions to form the desired product. The reaction typically proceeds through a Mannich reaction, where the anthracene acts as the nucleophile . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
9-((2-Chloroethyl)ethylaminomethyl)anthracene hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of anthraquinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
9-((2-Chloroethyl)ethylaminomethyl)anthracene hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various anthracene-based compounds and materials.
Biology: The compound’s fluorescent properties make it useful in bioimaging and as a probe in biological assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to intercalate with DNA.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials
Mecanismo De Acción
The mechanism of action of 9-((2-Chloroethyl)ethylaminomethyl)anthracene hydrochloride involves its interaction with biological molecules, particularly DNA. The compound can intercalate between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription processes. This property is particularly useful in cancer research, where the compound can induce cell death in rapidly dividing cancer cells .
Comparación Con Compuestos Similares
Similar compounds to 9-((2-Chloroethyl)ethylaminomethyl)anthracene hydrochloride include other anthracene derivatives such as:
9,10-Diphenylanthracene: Known for its use in OLEDs and as a fluorescent probe.
9-Anthracenecarboxylic acid: Used in the synthesis of coordination complexes and as a photochromic material.
9,10-Dimethylanthracene: Utilized in triplet-triplet annihilation upconversion systems
Compared to these compounds, this compound is unique due to its chloroethyl group, which imparts distinct chemical reactivity and biological activity.
Propiedades
Número CAS |
95424-17-2 |
|---|---|
Fórmula molecular |
C19H21Cl2N |
Peso molecular |
334.3 g/mol |
Nombre IUPAC |
anthracen-9-ylmethyl-(2-chloroethyl)-ethylazanium;chloride |
InChI |
InChI=1S/C19H20ClN.ClH/c1-2-21(12-11-20)14-19-17-9-5-3-7-15(17)13-16-8-4-6-10-18(16)19;/h3-10,13H,2,11-12,14H2,1H3;1H |
Clave InChI |
SLZBOMOEUONUBF-UHFFFAOYSA-N |
SMILES canónico |
CC[NH+](CCCl)CC1=C2C=CC=CC2=CC3=CC=CC=C31.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



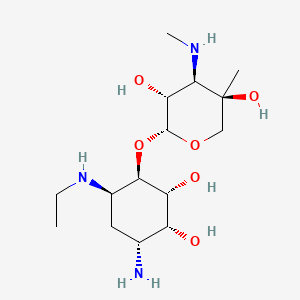
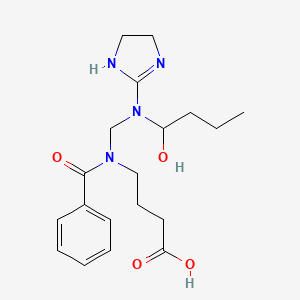

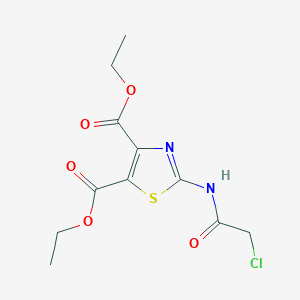
![[(5-Chlorofuran-2-yl)methylidene]propanedinitrile](/img/structure/B13780575.png)



